Chloroacetaldehyde dimethyl acetal

説明

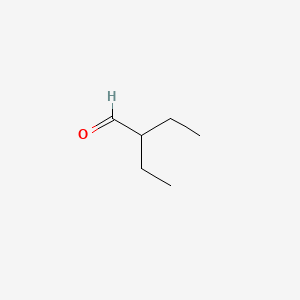

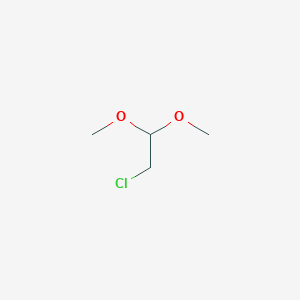

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-6-4(3-5)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZJPEIBPQWDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059157 | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-97-2 | |

| Record name | Chloroacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-dimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1-dimethoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 2-chloro-1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KPA4H9T18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Chloroacetaldehyde Dimethyl Acetal from Vinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloroacetaldehyde (B151913) dimethyl acetal (B89532), a valuable intermediate in the pharmaceutical and fine chemical industries. The primary route discussed is the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol (B129727). This document details the underlying reaction mechanism, various experimental protocols, and a comparative analysis of the reported quantitative data.

Introduction

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a key building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Its synthesis from readily available starting materials like vinyl acetate has been a subject of considerable industrial and academic interest. The most common and industrially viable method involves the chlorination of vinyl acetate in a methanolic solution.[3][4][5][6] This process offers a more favorable alternative to methods starting from the highly toxic vinyl chloride, which often lead to problematic byproducts like 1,1,2-trichloroethane.[3][5]

Reaction Pathway and Mechanism

The synthesis proceeds in a two-step sequence within a single pot. The first step is the electrophilic addition of chlorine to the double bond of vinyl acetate, forming an unstable 1,2-dichloroethyl acetate intermediate.[7] This intermediate is then immediately subjected to alcoholysis with the excess methanol present in the reaction mixture. The methanol acts as both a reactant and a solvent, leading to the formation of this compound and methyl acetate as a byproduct.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several variations of the experimental procedure have been reported, primarily differing in the mode of addition of reactants and the work-up procedure. Below are detailed methodologies from key literature sources.

Batch Process

A common approach involves the simultaneous addition of vinyl acetate and chlorine to an excess of cooled methanol.

Protocol 1: Wacker-Chemie GmbH Method [4][5][6][8]

-

Reaction Setup: A reaction vessel equipped with a stirrer, cooling system, and inlets for vinyl acetate and chlorine is charged with methanol (4-6 molar excess relative to vinyl acetate).

-

Reactant Addition: Vinyl acetate (2.0 mol) and chlorine (2.0 mol) are introduced simultaneously into the methanol over a period of 1 hour, while maintaining the reaction temperature between 0°C and 2°C.

-

Initial Distillation: After the addition is complete, low-boiling components, primarily methyl acetate and hydrogen chloride, are partially or completely distilled off.

-

Neutralization: The remaining reaction mixture is neutralized by the addition of a solid base, such as calcium oxide or calcium hydroxide (B78521), while keeping the temperature between 20°C and 60°C, until the aqueous extract reaches a pH greater than 5. This results in the formation of two liquid phases.

-

Phase Separation: The upper organic layer, containing the crude product, is separated.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Semi-Continuous Process

For larger-scale production, a semi-continuous process has been developed to improve safety and control over the exothermic reaction.

Protocol 2: Semi-Continuous Method [3][7][9]

-

Reaction Setup: A cooled vertical packed column or a Graham condenser is fitted at its lower end with a cooled batch reactor pre-charged with a 3- to 5-fold molar excess of methanol.

-

Continuous Reactant Feed: Chlorine gas and vinyl acetate are introduced in stoichiometric amounts through separate inlets at the top of the column.

-

Intermediate Formation: The reactants mix and react in the column to form the 1,2-dichloroethyl acetate intermediate. The temperature at the exit of the column is maintained between 35°C and 40°C.

-

Acetal Formation: The intermediate flows down into the batch reactor containing methanol, where it is converted to this compound.

-

Work-up: Once the desired amount of product has been formed, the reactant feed is stopped. The reaction mixture is then neutralized with calcium hydroxide to a pH of 3.1-3.4.

-

Phase Separation and Purification: The mixture separates into two phases. The upper organic layer is separated and purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data reported in the literature for the synthesis of this compound from vinyl acetate.

| Parameter | Value | Reference |

| Molecular Weight | 124.56 g/mol | [10] |

| Boiling Point | 55°C at 50 mmHg | [3][7] |

| 54°C at 16 mmHg (for diethyl acetal) | [3] | |

| Refractive Index (20°C) | 1.4148 ± 0.0005 | [3][7] |

| Specific Gravity (25°C) | 1.09 - 1.10 | [3][7] |

Table 1: Physical Properties of this compound.

| Method | Yield | Purity | Key Conditions | Reference |

| Batch Process (Wacker-Chemie) | > 90% | > 99% | Simultaneous addition at < 20°C, neutralization with CaO/CaCO3 | [4][5] |

| Semi-Continuous Process | 83.2% (crude), >99% (pure) | > 99% | Continuous feed into methanol, neutralization with Ca(OH)2 | [3] |

| Batch Process | 93.8% | Not specified | Simultaneous addition at 0°C to -10°C, neutralization with CaO | [1] |

| General One-Pot Method | Not specified | 99% | Chlorine passed through vinyl acetate in alcohol | [11] |

Table 2: Comparative Yields and Purities of Different Synthetic Protocols.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from vinyl acetate and chlorine in methanol is a well-established and efficient process. Both batch and semi-continuous methods have been developed, with the latter offering advantages for larger-scale production. The key to achieving high yields and purity lies in controlling the reaction temperature during the exothermic chlorination step and in the careful neutralization and purification of the final product. The data presented in this guide provides a solid foundation for researchers and drug development professionals to implement and optimize this important synthetic transformation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Process for the manufacture of acetals of chloro- or bromoacetaldehyde - Patent 0247234 [data.epo.org]

- 4. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 5. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 6. EP0081856B1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | 97-97-2 [chemicalbook.com]

- 9. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

"physical and chemical properties of chloroacetaldehyde dimethyl acetal"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2). It includes detailed experimental protocols for its synthesis and key reactions, and illustrates its utility as a versatile chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Core Physical and Chemical Properties

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a colorless to yellowish liquid.[1] It serves as a stable, protected form of the highly reactive chloroacetaldehyde, making it a valuable reagent in multi-step syntheses.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 97-97-2 | [3][4][5] |

| Molecular Formula | C₄H₉ClO₂ | [3][4][5] |

| Molecular Weight | 124.57 g/mol | [3][4][5] |

| Appearance | Clear, colorless to yellowish liquid | [1] |

| Odor | Pungent, aromatic, mild ether-like | [1][6] |

| Density | 1.094 g/mL at 25 °C | [3][4][7] |

| Boiling Point | 128-130 °C | [3][4][7] |

| Melting Point | -73 °C | [3][7] |

| Flash Point | 28 °C (84 °F) | [3][8] |

| Refractive Index (n20/D) | 1.415 | [3][4][9] |

| Solubility in Water | 52 g/L at 20 °C | [1][10] |

| Stability | Stable under normal temperatures and pressures; moisture sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. The following tables summarize its key spectral characteristics.

NMR Spectroscopy

¹H NMR (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.63 | Triplet (t) | -CH(OCH₃)₂ |

| ~3.51 | Doublet (d) | -CH₂Cl |

| ~3.40 | Singlet (s) | -OCH₃ (6H) |

¹³C NMR (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~102.5 | -CH(OCH₃)₂ |

| ~54.5 | -OCH₃ |

| ~45.0 | -CH₂Cl |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Key IR absorption peaks provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-2850 | C-H Stretch | Alkane |

| 1450-1380 | C-H Bend | Alkane |

| 1190-1050 | C-O Stretch | Acetal (C-O-C-O-C) |

| 750-650 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (Electron Ionization)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 124/126 due to the presence of chlorine isotopes (³⁵Cl/³⁷Cl).

| m/z Value | Interpretation |

| 124/126 | [M]⁺ Molecular ion |

| 93 | [M - OCH₃]⁺ Loss of a methoxy (B1213986) radical |

| 75 | [CH(OCH₃)₂]⁺ Acetal fragment, often the base peak |

| 49/51 | [CH₂Cl]⁺ Chloromethyl fragment |

Chemical Properties and Reactivity

This compound's reactivity is defined by two primary features: the acid-labile acetal group and the reactive carbon-chlorine bond.

-

Acetal Group : The dimethyl acetal serves as a protecting group for the aldehyde functionality. It is stable to basic and neutral conditions but can be readily hydrolyzed under acidic conditions to regenerate the highly electrophilic chloroacetaldehyde in situ. This allows for controlled reactions at the aldehyde position.

-

Chloromethyl Group : The chlorine atom provides a reactive site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. This bifunctionality makes it a versatile building block for synthesizing complex molecules and various heterocycles.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis from Vinyl Acetate (B1210297) and Purification

This protocol describes a common industrial method for synthesizing this compound, followed by neutralization and purification.

Materials:

-

Vinyl acetate

-

Methanol (B129727) (anhydrous)

-

Chlorine gas

-

Calcium oxide (CaO) or Calcium hydroxide (B78521) (Ca(OH)₂)

-

Reaction vessel with stirring, cooling capabilities, and gas inlet

-

Distillation apparatus (e.g., Vigreux column)

Procedure:

-

Reaction Setup: Charge the reaction vessel with a molar excess of anhydrous methanol. Cool the vessel to a temperature between 0 °C and 2 °C using an ice-water bath.

-

Reagent Addition: Simultaneously and slowly introduce stoichiometric amounts of vinyl acetate and chlorine gas into the cooled methanol over approximately 1 hour, maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.

-

Removal of Low Boilers: After the addition is complete, distill off the low-boiling components (primarily methyl acetate and excess methanol) using a Vigreux column. This step also removes a significant portion of the HCl byproduct.

-

Neutralization: Cool the remaining liquid residue to 40-50 °C. Slowly add calcium oxide or calcium hydroxide in portions with stirring until the pH of an aqueous extract of the mixture is greater than 5 (typically between 3.1 and 3.4 is sufficient for phase separation). This will neutralize the remaining HCl.

-

Phase Separation: After neutralization is complete, stop stirring and allow the mixture to separate into two distinct liquid phases: an upper organic layer containing the product and a lower aqueous layer.

-

Purification: Separate the upper organic layer. Purify the crude this compound by fractional distillation under reduced pressure (b.p. 55 °C at 50 mm Hg). The final product should be a clear, colorless liquid with a purity of >99% as determined by gas chromatography.

Acid-Catalyzed Hydrolysis (Deprotection)

This protocol describes the deprotection of the acetal to generate chloroacetaldehyde for subsequent reactions.

Materials:

-

This compound

-

Tetrahydrofuran (THF) or Acetone (B3395972)

-

1 M Hydrochloric acid (HCl) or another acid catalyst (e.g., Amberlyst-15 resin)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in THF or acetone to a concentration of 0.1-0.5 M in a round-bottom flask.

-

Hydrolysis: Add an equal volume of 1 M HCl to the solution. Stir the resulting biphasic mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Carefully neutralize the reaction mixture by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure to yield the crude chloroacetaldehyde. Due to the high reactivity and instability of chloroacetaldehyde, it is typically used immediately in the next synthetic step without further purification.

Applications in Drug Development

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The acetal provides stability and controlled reactivity, which is essential for constructing complex molecular architectures.

A prominent example is its role in the synthesis of HIV integrase inhibitors like Dolutegravir . While Dolutegravir's synthesis often uses the related aminoacetaldehyde dimethyl acetal, this starting material is frequently prepared from this compound via nucleophilic substitution with an amine source. The 1-(2,2-dimethoxyethyl) group, introduced via this building block, is a crucial structural motif in a key pyridone intermediate required for the final drug structure.

The diagram below illustrates the logical workflow from the this compound building block to a key intermediate in the synthesis of Dolutegravir, which ultimately inhibits the HIV integrase enzyme.

Caption: Role of the acetal building block in the synthesis of Dolutegravir.

Workflow and Mechanism Diagrams

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the industrial synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Mechanism of Acid-Catalyzed Hydrolysis

The deprotection of the acetal proceeds via a well-established acid-catalyzed mechanism, which is illustrated below.

References

- 1. This compound(97-97-2) MS [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound(97-97-2) 13C NMR spectrum [chemicalbook.com]

- 4. Chloroacetaldehyde diethyl acetal(621-62-5) 1H NMR spectrum [chemicalbook.com]

- 5. Chloroacetaldehyde diethyl acetal(621-62-5) 13C NMR [m.chemicalbook.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound(97-97-2) IR Spectrum [m.chemicalbook.com]

- 8. This compound(97-97-2) 1H NMR spectrum [chemicalbook.com]

- 9. Ethane, 2-chloro-1,1-dimethoxy- [webbook.nist.gov]

- 10. Chloroacetaldehyde diethyl acetal(621-62-5) IR Spectrum [chemicalbook.com]

Chloroacetaldehyde Dimethyl Acetal: A Technical Guide to Reaction Mechanisms with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA), also known as 2-chloro-1,1-dimethoxyethane, is a stable and versatile chemical intermediate widely utilized in pharmaceutical and agrochemical synthesis.[1] As a protected form of the highly reactive and unstable chloroacetaldehyde, it offers superior handling and stability for industrial-scale processes.[1] This technical guide provides an in-depth analysis of the core reaction mechanisms of CADMA with various nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the conditions that favor either direct nucleophilic substitution at the chlorinated carbon or reactions involving the hydrolysis of the acetal group. This document serves as a comprehensive resource, complete with reaction diagrams, quantitative data summaries, and detailed experimental protocols to support advanced research and development.

Core Principles of Reactivity

Chloroacetaldehyde dimethyl acetal possesses two primary sites of reactivity: the carbon atom bonded to the chlorine atom and the acetal functional group itself. The reaction pathway is largely dictated by the reaction conditions, specifically the pH.

-

Nucleophilic Substitution (S_N2 Pathway): Under neutral or basic conditions, the acetal group is stable.[2] The primary reaction pathway is a direct nucleophilic attack on the electron-deficient carbon bearing the chlorine atom, leading to the displacement of the chloride ion. This S_N2 mechanism is characteristic of reactions with a wide range of soft and hard nucleophiles.

-

Acetal Hydrolysis: In acidic aqueous conditions, the acetal functional group becomes reactive.[3] It undergoes hydrolysis to unmask the aldehyde, yielding chloroacetaldehyde.[3][4] This in situ generated aldehyde is highly electrophilic and can subsequently react with nucleophiles present in the mixture.[3] This strategy is often employed to bypass the handling of the volatile and polymer-prone chloroacetaldehyde directly.[3]

Below is a diagram illustrating the divergent reactivity of CADMA based on reaction conditions.

Caption: Divergent reactivity of CADMA under different pH conditions.

Reaction with Nitrogen Nucleophiles

The reaction of CADMA with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of various nitrogen-containing compounds. These reactions typically proceed via an S_N2 mechanism to displace the chloride, forming amino acetal intermediates which are valuable precursors for nitrogen heterocycles like imidazoles and pyrazoles.[1][5]

The general mechanism is as follows:

-

Nucleophilic Attack: The amine attacks the carbon bonded to chlorine.

-

Chloride Displacement: The chloride ion is expelled as a leaving group.

-

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral amino acetal product.

This pathway is fundamental in building blocks for pharmaceuticals and agrochemicals.[1][5]

Caption: General S_N2 mechanism for the reaction of CADMA with a primary amine.

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols (mercaptans), react readily with CADMA. In the presence of a base to deprotonate the thiol to the more nucleophilic thiolate, the reaction proceeds via an S_N2 pathway to yield thioether acetals. These products are key intermediates in the synthesis of various sulfur-containing heterocycles and other molecules of pharmaceutical interest.[5] For example, the reaction with sodium mercaptan produces mercaptoacetaldehyde (B1617137) dimethyl acetal, an intermediate for thienodiazepines.[5]

Reaction with Oxygen Nucleophiles

The interaction of CADMA with oxygen nucleophiles can follow two distinct paths:

-

S_N2 Substitution: Strong nucleophiles like alkoxides can displace the chloride. For instance, this compound reacts with sodium methoxide (B1231860) to form 1,1,2-trimethoxyethane, a pharmaceutical intermediate.[5]

-

Transacetalization: Under acidic catalysis, alcohols or diols can react with CADMA in a transacetalization reaction. In this process, the existing methoxy (B1213986) groups are exchanged for the new alcohol. This is particularly useful for creating cyclic acetals by using a diol like 1,4-butanediol. The reaction is driven to completion by removing the methanol (B129727) byproduct via distillation.

Caption: Workflow for a typical transacetalization reaction using CADMA.

Reaction with Carbon Nucleophiles

-

Cyanide: While the reaction of acetals with trimethylsilyl (B98337) cyanide (TMSCN) can be catalyzed by Lewis acids to attack the acetal carbon[6], the reaction of CADMA with a simple cyanide salt (e.g., NaCN) under neutral or aprotic conditions is expected to proceed via S_N2 displacement of the chloride to yield 3,3-dimethoxypropanenitrile. This provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Grignard Reagents: Grignard reagents (R-MgX) are potent carbon nucleophiles.[7] Their reaction with CADMA would primarily occur via an S_N2 attack on the C-Cl bond, as the acetal group is generally stable under the basic conditions of a Grignard reaction.[8][9] This reaction allows for the formation of a new carbon-carbon bond, extending the carbon chain. It is crucial to use an aprotic solvent like ether or THF and to ensure anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources.[9]

Quantitative Data Summary

The following tables summarize yields from representative syntheses and reactions involving this compound, as cited in patents and literature.

Table 1: Synthesis Yields of this compound

| Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Vinyl acetate (B1210297), Chlorine, Methanol | Simultaneous addition at 0° to 2°C, neutralization with CaO | >90% | [10] |

| Vinyl acetate, Chlorine, Methanol | Continuous process, work-up with NaOH | 84.4% (conversion) | [11] |

| Ethyl acetate, Chlorine, Methanol | Addition at 0°C to -10°C, work-up with CaO | 93.8% |[12] |

Table 2: Yields from Reactions of this compound

| Nucleophile/Reagent | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,4-Butanediol | 2-chloromethyl-1,3-dioxepane | Transacetalization with Dowex 50 catalyst at 115°C | Not specified, isolated by distillation | [13] |

| Isopropanol | Chloroacetaldehyde diisopropyl acetal | Continuous process | 43% |[11] |

Experimental Protocols

Protocol 7.1: Synthesis of this compound from Vinyl Acetate

This protocol is adapted from the process described in U.S. Patent 4,440,959.[10]

Materials:

-

Vinyl acetate (172 g, 2.0 moles)

-

Chlorine (142 g, 2.0 moles)

-

Methanol (324 ml)

-

Calcium oxide (34 g)

Procedure:

-

Into 324 ml of methanol, simultaneously introduce 172 g of vinyl acetate and 142 g of chlorine over a period of one hour, with stirring and cooling to maintain a temperature of 0° to 2°C.[10]

-

After the addition is complete, distill off approximately 50 ml of low-boiling constituents using a 50 cm Vigreux column.[10]

-

Cool the remaining reaction mixture and introduce 34 g of calcium oxide over 30 minutes, maintaining a temperature of 40° to 50°C with stirring and cooling.[10]

-

Continue stirring until neutralization is complete, at which point the mixture will separate into two liquid phases.[10]

-

Separate the upper organic layer, which contains the crude product.

-

Purify the crude product by fractional distillation to obtain pure this compound. The expected yield is over 90%.[10]

Protocol 7.2: Transacetalization of CADMA with 1,4-Butanediol

This protocol is adapted from the procedure described in U.S. Patent 5,164,516.[13]

Materials:

-

This compound (500 g)

-

1,4-Butanediol (360 g)

-

Dowex 50 resin (10 g, acid catalyst)

Procedure:

-

Combine 500 g of this compound, 360 g of 1,4-butanediol, and 10 g of Dowex 50 resin in a 1000 ml three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.[13]

-

Heat the mixture to 115°C under a nitrogen atmosphere.[13]

-

Continuously remove the methanol byproduct as it forms via distillation.[13]

-

Monitor the reaction's progress by analyzing the distillate using gas chromatography until the stoichiometric amount of methanol has been collected.[13]

-

Once the reaction is complete, cool the mixture and filter to remove the ion exchange resin.[13]

-

Isolate the final product, 2-chloromethyl-1,3-dioxepane, from the crude mixture by fractional distillation under reduced pressure.[13]

This compound is a pivotal intermediate whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. Its ability to undergo S_N2 displacement under basic/neutral conditions and to serve as a stable precursor to chloroacetaldehyde under acidic conditions makes it a highly adaptable tool for organic synthesis. The mechanisms and protocols detailed in this guide underscore its importance in constructing complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents.

References

- 1. This compound [anshulchemicals.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemcess.com [chemcess.com]

- 6. researchgate.net [researchgate.net]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. Page loading... [guidechem.com]

- 13. Synthesis routes of this compound [benchchem.com]

Spectroscopic Characterization of Chloroacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2), a key building block in organic synthesis and relevant to the study of drug metabolites. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols, based on available data and standard laboratory practices, are also provided to aid in the replication and interpretation of these results.

Chemical Structure and Properties

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a stable precursor to the highly reactive chloroacetaldehyde. Its acetal functional group serves as a protecting group, allowing for selective reactions at other molecular sites.

| Property | Value |

| Molecular Formula | C₄H₉ClO₂ |

| Molecular Weight | 124.57 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | 128-130 °C |

| Density | 1.094 g/mL at 25 °C |

| Refractive Index | n20/D 1.415 |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.6 | Triplet | 1H | CH |

| ~3.5 | Doublet | 2H | CH₂Cl |

| ~3.4 | Singlet | 6H | 2 x OCH₃ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| ~102 | CH (acetal) |

| ~54 | OCH₃ |

| ~45 | CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend |

| ~1190, 1125, 1050 | Strong | C-O stretch (acetal) |

| ~700-600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure. The data presented is for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124/126 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 93 | Moderate | [M - OCH₃]⁺ |

| 75 | High | [CH(OCH₃)₂]⁺ |

| 49/51 | Moderate | [CH₂Cl]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker AC-300 or similar 300 MHz NMR spectrometer is used.[2]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃.[2]

-

Temperature: 297 K.[2]

-

Spectral Width: ~10 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 297 K.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024.

IR Spectroscopy

Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

Acquisition Parameters:

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Injection Mode: Split injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Speed: ~2 scans/second.

-

Source Temperature: 230 °C.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its key spectroscopic signals.

References

Chloroacetaldehyde Dimethyl Acetal: A Versatile Masked Aldehyde in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetaldehyde (B151913) dimethyl acetal (B89532), also known as 2-chloro-1,1-dimethoxyethane, is a valuable and highly versatile building block in organic synthesis. Its utility stems from its function as a "masked" or protected form of the highly reactive chloroacetaldehyde. This stable, liquid reagent allows for the controlled introduction of the chloro-α-formyl group into molecules, which can then be unmasked under specific conditions to reveal the reactive aldehyde functionality. This guide provides a comprehensive overview of the applications of chloroacetaldehyde dimethyl acetal in organic synthesis, with a focus on its role in the construction of key pharmaceutical intermediates and complex molecular architectures. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

Chloroacetaldehyde is a bifunctional reagent that is highly electrophilic and prone to polymerization, making it challenging to handle and utilize in its free form.[1] The protection of the aldehyde as a dimethyl acetal provides a stable and easy-to-handle liquid (boiling point 128-130 °C) that is amenable to a variety of synthetic transformations.[2][3] The acetal group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the chlorinated carbon.[4] Subsequently, the aldehyde can be deprotected, typically under acidic conditions, for further elaboration.[5] This "masked aldehyde" strategy is a powerful tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.[2][4]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with a common industrial process involving the reaction of vinyl acetate (B1210297) with chlorine in methanol (B129727).[6]

Experimental Protocol: Synthesis from Vinyl Acetate [6]

To a stirred and cooled (0-2 °C) solution of methanol (324 mL), vinyl acetate (172 g, 2.0 mol) and chlorine (142 g, 2.0 mol) are added simultaneously over a period of one hour. Following the addition, low-boiling components are removed by distillation. The remaining residue is neutralized with calcium oxide (34 g) while maintaining the temperature between 40-50 °C. The resulting mixture separates into two phases. The upper organic layer is separated and purified by fractional distillation to yield this compound. Yields greater than 90% have been reported for this process.[6]

Reactions at the Chlorinated Carbon: A Gateway to Diverse Functionality

The primary utility of this compound lies in the reactivity of the C-Cl bond, which readily undergoes nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups at the α-position to the masked aldehyde.

Nucleophilic Substitution with Various Nucleophiles

A variety of nucleophiles can displace the chloride ion, leading to the formation of diverse intermediates. The general reaction is depicted below:

Caption: General scheme for nucleophilic substitution.

Table 1: Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Product | Typical Conditions | Yield (%) | Reference |

| Sodium methoxide | 1,1,2-Trimethoxyethane | NaOMe, MeOH, reflux | High | [7] |

| Amines (RNH₂) | 2-(Alkylamino)-1,1-dimethoxyethane | RNH₂, solvent, heat | Varies | [7] |

| Thiolates (RS⁻) | 2-(Alkylthio)-1,1-dimethoxyethane | RSNa, solvent, RT | Good | [7] |

| Cyanide (CN⁻) | 3,3-Dimethoxypropanenitrile | NaCN, DMSO, heat | Moderate | N/A |

| Azide (N₃⁻) | 2-Azido-1,1-dimethoxyethane | NaN₃, DMF, heat | High | N/A |

Note: "N/A" indicates that while the reaction is chemically feasible, specific literature reports with detailed quantitative data were not found in the provided search results. The conditions and yields are based on general principles of nucleophilic substitution.

Grignard Reactions: Carbon-Carbon Bond Formation

Grignard reagents react with this compound to form new carbon-carbon bonds. The Grignard reagent, acting as a nucleophile, displaces the chloride. It is crucial to use an excess of the Grignard reagent to account for potential side reactions.

Experimental Protocol: Representative Grignard Reaction

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a solution of a Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Caption: Workflow for a Grignard reaction.

Unmasking the Aldehyde: Deprotection Strategies

The acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. The choice of acid and reaction conditions depends on the sensitivity of other functional groups in the molecule.

Experimental Protocol: Acid-Catalyzed Deprotection [8]

A solution of the substituted dimethyl acetal (1.0 eq) in a mixture of acetone (B3395972) and water is treated with a catalytic amount of an acid catalyst (e.g., Amberlyst-15, p-toluenesulfonic acid, or aqueous HCl). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the aldehyde.

Table 2: Conditions for Acetal Deprotection

| Catalyst | Solvent System | Temperature | Time | Yield (%) | Reference |

| Amberlyst-15 | Acetone/H₂O | Room Temp | Overnight | 89 | [8] |

| p-TsOH | Acetone/H₂O | Room Temp | 8 h | - | [8] |

| Aqueous HCl | THF/H₂O | Room Temp | Varies | High | [4] |

| Trifluoroacetic Acid | CH₂Cl₂/H₂O | Room Temp | Varies | - | [8] |

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[2][4]

Synthesis of Imidazoles

The bifunctional nature of the unmasked chloroacetaldehyde makes it a suitable partner in condensation reactions for the synthesis of imidazoles. A common strategy involves the reaction of an amidine with chloroacetaldehyde (generated in situ from the acetal).

Caption: Workflow for imidazole synthesis.

Synthesis of Pyrazoles

Similarly, pyrazoles can be synthesized by the condensation of hydrazines with a 1,3-dicarbonyl equivalent, which can be generated from this compound.

Experimental Protocol: Representative Pyrazole (B372694) Synthesis

To a solution of this compound (1.0 eq) in a suitable solvent, an acid catalyst is added to generate chloroacetaldehyde in situ. A substituted hydrazine (B178648) (1.0 eq) is then added, and the mixture is heated to effect cyclocondensation. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by neutralization, extraction, and purification by chromatography or recrystallization to afford the pyrazole derivative.

Applications in Drug Development

The versatility of this compound makes it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the synthesis of cardiovascular, anti-inflammatory, and antimicrobial drugs.[4]

Case Study: Potential Application in the Synthesis of Ticlopidine Analogues

Ticlopidine is an antiplatelet drug used to prevent thrombotic events.[9] Its synthesis involves the construction of a tetrahydrothieno[3,2-c]pyridine core.[10] A key step in some synthetic routes is the introduction of a one-carbon unit to a thiophene (B33073) derivative. While the reported synthesis of Ticlopidine itself may not directly use this compound, this reagent is an excellent candidate for the introduction of a masked formyl group onto the thiophene ring, which can then be elaborated to form the fused pyridine (B92270) ring. The use of the acetal would offer advantages in terms of stability and handling over gaseous formaldehyde (B43269) or paraformaldehyde.

Caption: A potential synthetic route to Ticlopidine analogues.

Wittig and Related Reactions

After deprotection, the resulting aldehyde can undergo a variety of olefination reactions, most notably the Wittig reaction, to form carbon-carbon double bonds.[11]

Experimental Protocol: Representative Wittig Reaction

A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 eq) is suspended in anhydrous THF under an inert atmosphere and cooled to 0 °C. A strong base (e.g., n-butyllithium, 1.1 eq) is added dropwise to generate the ylide. A solution of the aldehyde (derived from this compound, 1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[11]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, serving as a stable and convenient precursor to the reactive chloroacetaldehyde. Its ability to undergo nucleophilic substitution at the chlorinated carbon, followed by deprotection of the acetal, provides a powerful two-step strategy for the introduction of a functionalized formyl group. This "masked aldehyde" approach has found widespread application in the synthesis of a diverse range of molecules, including key heterocyclic scaffolds for drug discovery. The experimental protocols and quantitative data presented in this guide aim to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic building block in their work.

References

- 1. EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from 2-aminoimidazoles and aldehydes - Google Patents [patents.google.com]

- 2. This compound [anshulchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

- 6. US4440959A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 7. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

"hydrolysis of chloroacetaldehyde dimethyl acetal to chloroacetaldehyde"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of chloroacetaldehyde (B151913) dimethyl acetal (B89532) to chloroacetaldehyde. Chloroacetaldehyde is a valuable, yet reactive, building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds. Due to its inherent instability and tendency to polymerize, it is often generated in situ from its more stable acetal precursor. This document details the underlying chemical principles, experimental protocols, and critical parameters for this important transformation.

Reaction Principle and Mechanism

The hydrolysis of chloroacetaldehyde dimethyl acetal is a classic example of an acid-catalyzed acetal cleavage. The reaction proceeds by protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent protonation of the second methoxy group, leads to the elimination of a second molecule of methanol and the formation of the desired chloroacetaldehyde.

The overall transformation can be represented as follows:

Figure 1: General reaction scheme for the hydrolysis of this compound.

The equilibrium of this reaction can be shifted towards the product side by using an excess of water.

Experimental Protocols

While chloroacetaldehyde is often generated and used immediately in subsequent reactions without isolation, understanding the conditions for its formation is crucial. Below are representative experimental protocols for the acid-catalyzed hydrolysis of this compound.

Hydrolysis using Formic Acid

This protocol is adapted from a procedure for a structurally related acetal and provides a good starting point for the hydrolysis of this compound.[1]

Materials:

-

This compound

-

Formic acid

-

Water

-

Sodium bicarbonate

-

Benzene (B151609) (or another suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, formic acid, and water. A suggested starting ratio is 1:0.8:2.4 by weight.[1]

-

Heat the reaction mixture to 80°C with constant stirring.[1]

-

Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). Samples can be taken periodically (e.g., every 90 minutes).[1]

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.[1]

-

Add an excess of water to the reaction mixture to quench the reaction and dissolve the formic acid.[1]

-

Separate the organic phase. If an organic solvent like benzene was not used initially, perform an extraction with a suitable solvent.[1]

-

Carefully neutralize the organic phase by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

The resulting solution contains chloroacetaldehyde. Due to its instability, it is recommended to use this solution directly in the next synthetic step. If isolation is required, careful distillation under reduced pressure is necessary, although this can lead to polymerization.

In Situ Generation for Synthesis of 2-Aminothiazole (B372263)

Chloroacetaldehyde is a key intermediate in the synthesis of 2-aminothiazole and its derivatives, which are important scaffolds in medicinal chemistry. In this context, the aldehyde is typically generated in situ from its acetal.

Materials:

-

This compound

-

Acid catalyst (e.g., hydrochloric acid)

-

Solvent (e.g., water, ethanol)

General Procedure:

-

Dissolve thiourea in the chosen solvent in a reaction vessel.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Add this compound to the mixture. The acidic conditions will facilitate the in situ hydrolysis of the acetal to chloroacetaldehyde.

-

Heat the reaction mixture to facilitate the cyclocondensation reaction between the generated chloroacetaldehyde and thiourea to form 2-aminothiazole.

-

The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction is typically worked up by neutralization with a base, followed by extraction and purification of the 2-aminothiazole product.

Quantitative Data

Precise quantitative data for the isolated yield of chloroacetaldehyde from the hydrolysis of its dimethyl acetal is scarce in the literature due to its reactive nature. The focus is often on the yield of the subsequent product. However, based on related procedures and general principles of acetal hydrolysis, the following table summarizes key parameters and expected outcomes.

| Parameter | Condition | Expected Outcome/Yield | Reference |

| Acid Catalyst | Formic Acid | High conversion, suitable for in situ use. | [1] |

| Dilute HCl or H₂SO₄ | Effective for hydrolysis, common for in situ generation. | [1] | |

| Solvent | Water (in excess) | Drives the equilibrium towards the aldehyde. | |

| Temperature | 80°C (with Formic Acid) | Reasonable reaction rate. | [1] |

| Reaction Time | Several hours | Dependent on catalyst and temperature. | [1] |

| Work-up | Neutralization, Extraction | Essential to remove the acid catalyst. | [1] |

| Yield | Not typically isolated | Used directly in the next step. High yields of subsequent products are reported. |

Stability and Purification of Chloroacetaldehyde

Anhydrous chloroacetaldehyde is prone to polymerization.[2] It is often handled as an aqueous solution or its hydrate (B1144303). If anhydrous chloroacetaldehyde is required, it can be prepared by azeotropic distillation of the hydrate with a solvent like chloroform, toluene, or carbon tetrachloride.[2] However, for most applications, the aqueous solution generated from the hydrolysis is used directly.

Purification of chloroacetaldehyde can be achieved by distillation, but this should be done with care to minimize polymerization. A patent describes a method for purifying chloroacetaldehyde from a reaction mixture by continuous distillation into a steam stream to shorten the contact time with acidic water, achieving a high purity of 97-99 wt%.[3]

Logical Workflow and Diagrams

Chemical Reaction Pathway

The acid-catalyzed hydrolysis of this compound proceeds through a series of protonation, elimination, and nucleophilic attack steps.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Workflow

The general laboratory procedure for the hydrolysis and subsequent in-situ use of chloroacetaldehyde follows a logical sequence of steps.

Caption: Experimental workflow for the hydrolysis of this compound.

Conclusion

The hydrolysis of this compound is a fundamental and practical method for generating the highly reactive chloroacetaldehyde for synthetic applications. While the instability of the product often necessitates its in situ use, a thorough understanding of the reaction conditions and work-up procedures is critical for successful and reproducible outcomes. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important chemical transformation. Careful control of the acidic conditions and prompt use of the resulting aldehyde solution are paramount to achieving high yields in subsequent reactions.

References

Stability of Chloroacetaldehyde Dimethyl Acetal Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of chloroacetaldehyde (B151913) dimethyl acetal (B89532) (2-chloro-1,1-dimethoxyethane) under both acidic and basic conditions. Chloroacetaldehyde dimethyl acetal is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, where it serves as a stable, protected form of the highly reactive chloroacetaldehyde.[1] Understanding its stability profile is paramount for process optimization, formulation development, and ensuring the quality and safety of final products. This document details the mechanisms of degradation, presents available quantitative data, and provides detailed experimental protocols for stability assessment.

Introduction

This compound (CAS 97-97-2) is a colorless liquid that plays a significant role as a building block in organic synthesis.[2][3] Its utility stems from the acetal functionality, which masks the reactive aldehyde group of chloroacetaldehyde, allowing for selective reactions at other positions of a molecule. The acetal can be deprotected under specific conditions to regenerate the aldehyde for subsequent transformations.[4] The stability of this acetal is a key consideration in its handling, storage, and use in multi-step syntheses, particularly in the presence of acidic or basic reagents and intermediates.

This guide will explore the chemical behavior of this compound under a range of pH conditions, providing a foundational understanding for professionals in drug development and chemical research.

Stability Under Acidic Conditions

Acetals are well-known to be susceptible to hydrolysis under acidic conditions.[5] This reaction is a reversible process that regenerates the parent aldehyde or ketone and the corresponding alcohol. For this compound, acid-catalyzed hydrolysis yields chloroacetaldehyde and two equivalents of methanol (B129727).

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through a well-established mechanism involving protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second methoxy group, ultimately leading to the formation of chloroacetaldehyde. The formation of the resonance-stabilized carbocation intermediate is generally considered the rate-determining step.[6]

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Data on Acidic Stability

While specific kinetic data for the hydrolysis of this compound across a range of pH values is not extensively published, the rate of hydrolysis is known to be dependent on the hydronium ion concentration. The reaction follows pseudo-first-order kinetics under conditions where the concentration of water and the acid catalyst remain effectively constant.

The rate of hydrolysis is influenced by the electronic effects of substituents. The electron-withdrawing nature of the chlorine atom in this compound is expected to destabilize the carbocation intermediate, thereby slowing the rate of hydrolysis compared to an unsubstituted acetaldehyde (B116499) dimethyl acetal.

Table 1: Factors Influencing Acidic Hydrolysis of Acetals

| Factor | Effect on Hydrolysis Rate | Rationale |

| Decreasing pH | Increases | Higher concentration of H₃O⁺ catalyst.[7] |

| Increasing Temperature | Increases | Provides energy to overcome the activation barrier. |

| Electron-withdrawing substituents | Decreases | Destabilizes the carbocation intermediate. |

| Electron-donating substituents | Increases | Stabilizes the carbocation intermediate. |

Stability Under Basic Conditions

Acetals are generally considered to be stable under neutral and basic conditions.[5] The hydroxide (B78521) ion is not a strong enough electrophile to attack the electron-rich acetal carbon, and there is no facile pathway for the cleavage of the carbon-oxygen bonds.

General Behavior in Basic Media

Under typical basic conditions (e.g., aqueous sodium hydroxide at room temperature), this compound is expected to be stable with respect to hydrolysis of the acetal group. However, the presence of a chlorine atom on the adjacent carbon introduces the possibility of other reactions, such as elimination or substitution, particularly under more forcing conditions (e.g., strong base, elevated temperature).

Potential Reactions Under Strong Basic Conditions

Under strongly basic conditions, two potential degradation pathways for this compound, other than acetal hydrolysis, are E2 elimination and SN2 substitution.

-

E2 Elimination: A strong, sterically hindered base could potentially abstract a proton from the carbon bearing the chlorine atom, leading to the elimination of HCl and the formation of ketene (B1206846) dimethyl acetal.

-

SN2 Substitution: A strong, non-hindered nucleophilic base could displace the chloride ion via an SN2 mechanism to form 2-hydroxy-1,1-dimethoxyethane.

The predominant pathway would depend on the nature of the base, the solvent, and the reaction temperature.

Caption: Potential degradation pathways in strong base.

Quantitative Data on Basic Stability

There is a lack of published quantitative data on the degradation of this compound under basic conditions. Based on the general principles of acetal chemistry, it is expected to be highly stable under mild to moderate basic conditions at ambient temperature.

Table 2: Expected Stability of this compound in Basic Media

| Condition | Expected Stability | Potential Reactions |

| Mild Base (e.g., pH 8-10, RT) | High | Negligible degradation expected. |

| Strong Base (e.g., >1M NaOH, RT) | Moderate to High | Slow substitution or elimination may occur over extended periods. |

| Strong Base, Elevated Temperature | Low | Increased rates of substitution and/or elimination are likely. |

Experimental Protocols for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[8]

Forced Degradation Study Protocol

This protocol outlines a general approach for a forced degradation study. The extent of degradation should ideally be in the range of 5-20%.[9]

Caption: Workflow for a forced degradation study.

4.1.1. Materials and Reagents

-

This compound (98% or higher purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Buffer solutions (pH 4, 7, 9)

4.1.2. Procedure

-

Acidic Degradation: Prepare a solution of this compound in 0.1 M HCl. Store at 60°C and withdraw aliquots at specified time intervals. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Degradation: Prepare a solution of this compound in 0.1 M NaOH. Store at 60°C and withdraw aliquots at specified time intervals. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Store at room temperature and withdraw aliquots at specified time intervals.

-

Thermal Degradation: Store a neat sample of this compound at 80°C. Dissolve aliquots in a suitable solvent for analysis at specified time intervals.

-

Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.

4.2.1. GC-MS Method for Stability Samples

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2020 with an Agilent J&W HP-5MS column).[10]

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

-

Injector: Splitless, 250°C.

-

Oven Program: Initial temperature of 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.[10]

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 200°C.[10]

-

Mode: Full scan (m/z 35-550) for identification of degradation products and Selected Ion Monitoring (SIM) for quantification.[11]

Table 3: Example GC-MS Parameters

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | 70°C (2 min), then 15°C/min to 300°C (10 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Scan Range | 35-550 amu |

Summary and Conclusions

This compound exhibits distinct stability profiles under acidic and basic conditions. It is highly susceptible to hydrolysis in acidic media, a reaction that proceeds via a well-understood mechanism to yield chloroacetaldehyde. The rate of this degradation is dependent on pH and temperature. In contrast, the acetal functionality is stable under basic conditions. However, the presence of the α-chloro substituent introduces the potential for elimination or substitution reactions under forcing basic conditions, a characteristic that warrants further investigation for specific applications.

The provided experimental protocols offer a framework for conducting forced degradation studies to quantitatively assess the stability of this compound and to identify potential degradation products. Such studies are crucial for the development of robust synthetic processes and stable formulations in the pharmaceutical and agrochemical industries. Further research to generate a detailed pH-rate profile and to quantify degradation kinetics under strong basic conditions would be of significant value to the scientific community.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. scbt.com [scbt.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. sgs.com [sgs.com]

- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Commercial Chloroacetaldehyde Dimethyl Acetal: Suppliers and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CAS No. 97-97-2), a critical reagent in pharmaceutical and agrochemical synthesis. This document outlines key commercial suppliers, available purity grades, and detailed methodologies for purity assessment to assist researchers and drug development professionals in making informed procurement decisions.

Introduction

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a stable and versatile precursor to chloroacetaldehyde. Its protected acetal form offers superior handling and stability characteristics, making it an essential building block in the synthesis of various heterocyclic compounds, including imidazoles and pyrazoles, which are core structures in many active pharmaceutical ingredients (APIs) for cardiovascular, anti-inflammatory, and antimicrobial drugs.[1] Given its significance, understanding the commercial availability and purity of this reagent is paramount for reproducible and reliable research and development.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound in different grades and quantities. The purity of the product is a critical parameter that can significantly impact reaction outcomes, and it is typically determined by gas chromatography (GC). The table below summarizes the offerings from several prominent suppliers.

| Supplier | Brand | Product Name | Purity Specification | Analytical Method |

| Loba Chemie | - | This compound Extra Pure | Min 96.0% | GC |

| Thermo Fisher Scientific | Alfa Aesar | This compound, 98% | 99.9% (actual analysis) | GC |

| MilliporeSigma | Sigma-Aldrich | This compound, 98% | 98% | - |

| MilliporeSigma | Sigma-Aldrich | This compound, ≥99.0% | ≥99.0% | GC |

| Anshul Specialty Molecules | - | This compound | High-purity | - |

| Shanghai Theorem Chemical | - | 99% this compound | 99% | - |

| Santa Cruz Biotechnology | - | This compound | - | - |

| TCI AMERICA | - | Dimethyl Chloroacetal | >98.0% | GC |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis for the most current and lot-specific purity information.

Potential Impurities

While suppliers provide a general purity value, it is important for researchers to be aware of potential impurities that may be present in commercial grades of this compound. The most common industrial synthesis involves the reaction of vinyl acetate (B1210297) with chlorine in the presence of methanol.[2][3] Based on this process, potential impurities may include:

-

Unreacted Starting Materials: Vinyl acetate and methanol.

-

Byproducts: Methyl acetate, formed during the reaction.

-

Related Compounds: Chloroacetaldehyde and chloroacetaldehyde mono- and dimethylacetal intermediates.[2]

-

Residual Solvents: Solvents used in the reaction or purification steps.

-

Water: Due to the hygroscopic nature of the product or incomplete drying.

The presence of these impurities can lead to side reactions, lower yields, and difficulties in purification of the final product. Therefore, a robust analytical method to confirm the purity and identify potential contaminants is crucial.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The following is a general experimental protocol for the determination of the purity of this compound by gas chromatography. This protocol is intended as a starting point and may require optimization based on the specific instrument and column available.

Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.

Materials and Equipment:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary GC column (e.g., DB-5, HP-5ms, or equivalent non-polar column)

-

Autosampler or manual injection syringe

-

Sample vials with septa

-

This compound sample

-

High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)

Procedure:

-

Instrument Setup:

-

Install the GC column in the instrument.

-

Set the carrier gas (e.g., Helium or Hydrogen) flow rate to the manufacturer's recommendation for the column.

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Establish the oven temperature program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the chosen high-purity solvent and dilute to the mark.

-

Transfer an aliquot of the prepared sample into a GC vial.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the area percent of the main peak corresponding to this compound.

-

The purity is reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Expected Results:

A high-purity sample will show a single major peak corresponding to this compound. The retention time of this peak should be consistent across multiple injections. Any smaller peaks represent impurities. The area percentage of the main peak provides a quantitative measure of the sample's purity.

Logical Workflow for Supplier and Grade Selection

The selection of an appropriate supplier and grade of this compound is a critical step in the experimental design process. The following diagram illustrates a logical workflow to guide this decision-making process.

This workflow emphasizes a systematic approach, starting with defining the specific purity and quantity needs of the research project. It then proceeds through supplier identification, rigorous evaluation of quality documentation, and, if necessary, in-house verification before final procurement. This ensures that the selected reagent meets the stringent requirements of pharmaceutical and scientific research.

References

Toxicology and Safety Handling of Chloroacetaldehyde Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the toxicology, safety handling, and emergency procedures for chloroacetaldehyde (B151913) dimethyl acetal (B89532) (CADMA). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical and Physical Properties